2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide
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Overview
Description
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-hydroxy-4-oxo-2-phenylchromen-7-yl with N-[(3-methylphenyl)methyl]acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N,N-dimethylacetamide
- [ (5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
- 汉黄芩苷 (5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid)
Uniqueness
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H21NO5 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H21NO5/c1-16-6-5-7-17(10-16)14-26-24(29)15-30-19-11-20(27)25-21(28)13-22(31-23(25)12-19)18-8-3-2-4-9-18/h2-13,27H,14-15H2,1H3,(H,26,29) |
InChI Key |
FEEMGPHIWVTBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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